![molecular formula C27H32O9 B14352044 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene CAS No. 93236-66-9](/img/no-structure.png)
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by its multiple methoxy groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene typically involves the alkylation of phloroglucinol with dimethyl sulfate in the presence of potassium carbonate under reflux conditions. The reaction is carried out in dry acetone to ensure anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle large quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typically employed.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethoxybenzene: A simpler analog with fewer methoxy groups.
3,4,5-Trimethoxytoluene: Contains a methyl group in addition to the methoxy groups.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A more complex derivative with additional substituents.
Uniqueness
1,3,5-Trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene is unique due to its extensive methoxy substitution, which enhances its electron-donating properties and reactivity. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
93236-66-9 | |
Molekularformel |
C27H32O9 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
1,3,5-trimethoxy-2,4-bis(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C27H32O9/c1-28-15-10-17(30-3)23(18(11-15)31-4)25-21(34-7)14-22(35-8)26(27(25)36-9)24-19(32-5)12-16(29-2)13-20(24)33-6/h10-14H,1-9H3 |
InChI-Schlüssel |
QGNUVFCRRXYFML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C(=C(C=C2OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.